molecular formula C25H30N2O6 B1450292 Fmoc-Thr(tBu)-Gly-OH CAS No. 1456878-79-7

Fmoc-Thr(tBu)-Gly-OH

Cat. No.: B1450292
CAS No.: 1456878-79-7
M. Wt: 454.5 g/mol
InChI Key: LOGHJBCZJAUZLV-QRQCRPRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Thr(tBu)-Gly-OH is a protected dipeptide building block essential in solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethoxycarbonyl) strategy . The compound features a side-chain protected threonine residue, where the hydroxy group is safeguarded with a tert-butyl (tBu) ether group, preventing unwanted side reactions during the synthesis process . This reagent is specifically designed for the controlled elongation of peptide chains and is a critical raw material in the synthesis of complex peptides, as demonstrated by its use in the research and development of pharmaceutical compounds like Semaglutide , a treatment for type 2 diabetes . With a molecular formula of C25H30N2O6 and a molecular weight of 454.51 g/mol, it is characterized by high purity, typically >95% as determined by HPLC . The product must be stored at -20°C, protected from light and moisture, to ensure stability . This product is intended for scientific research purposes only and is strictly not for diagnostic, therapeutic, or any other human use .

Properties

IUPAC Name

2-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6/c1-15(33-25(2,3)4)22(23(30)26-13-21(28)29)27-24(31)32-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20,22H,13-14H2,1-4H3,(H,26,30)(H,27,31)(H,28,29)/t15-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGHJBCZJAUZLV-QRQCRPRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biological Activity

Fmoc-Thr(tBu)-Gly-OH, a protected derivative of threonine and glycine, is widely recognized for its role in peptide synthesis and various biochemical applications. This article delves into its biological activity, mechanisms of action, and implications in research and drug development.

Overview of this compound

  • Chemical Structure : this compound has the molecular formula C25H30N2O6C_{25}H_{30}N_{2}O_{6} and a molecular weight of 454.5 g/mol. It is typically utilized in solid-phase peptide synthesis (SPPS) due to its stability and efficiency in forming peptide bonds .
  • Purity : Commonly available with a purity of around 95%.

This compound primarily functions as a building block in peptide synthesis. Its mechanism involves:

  • Self-Assembly : The compound can undergo self-assembly, influenced by concentration and temperature, leading to various structural formations such as spheres or rod-like structures. This property is crucial for the design of supramolecular architectures .
  • Enzyme Interaction : It interacts with enzymes involved in peptide bond formation, facilitating the synthesis of complex peptides that can modulate cellular functions .

Biological Applications

The biological activity of this compound extends to several key areas:

  • Peptide Synthesis : It serves as a fundamental component in SPPS, allowing for the efficient creation of peptides that can influence biological pathways .
  • Drug Development : The compound is instrumental in designing peptide-based drugs aimed at specific targets, enhancing therapeutic efficacy .
  • Bioconjugation : this compound aids in attaching peptides to biomolecules, which is essential for developing targeted drug delivery systems .

Case Studies

  • Self-Assembly Studies :
    • Research demonstrated that varying concentrations of Fmoc-Thr(tBu)-OH led to distinct morphological transitions during self-assembly, which could be manipulated for material design applications .
  • Enzymatic Activity :
    • In studies focused on enzymatic interactions, this compound was shown to effectively enhance the activity of certain enzymes involved in metabolic pathways, suggesting its potential role in metabolic modulation.
  • Peptide Interaction Studies :
    • Experiments indicated that peptides synthesized using this compound could significantly alter cell signaling pathways and gene expression profiles in vitro, showcasing its relevance in cellular biology .

Data Table: Summary of Biological Activities

Activity Type Description References
Peptide SynthesisBuilding block for SPPS; enhances peptide bond formation
Drug DevelopmentUsed in designing peptide-based drugs targeting specific biological pathways
BioconjugationFacilitates attachment of peptides to biomolecules
Self-AssemblyForms various structures based on concentration and temperature
Enzyme InteractionEnhances enzymatic activity related to metabolic pathways

Scientific Research Applications

Peptide Synthesis

Fmoc-Thr(tBu)-Gly-OH is primarily used in the synthesis of peptides via SPPS. The Fmoc protection allows for selective deprotection during the synthesis process, facilitating the stepwise addition of amino acids to form desired peptide sequences.

Key Features:

  • Compatibility with Automated Systems : Fmoc-based SPPS is favored over Boc-based methods due to its compatibility with automation and avoidance of hazardous reagents like hydrofluoric acid .
  • High Purity Peptides : The use of this compound results in peptides with high purity, as it minimizes side reactions during synthesis .

Biomedical Research

The compound has significant implications in biomedical research, particularly in drug delivery systems and the development of therapeutic peptides.

Case Studies:

  • Anticancer Applications : Research indicates that Fmoc derivatives can form self-assembled structures that may be utilized for targeted drug delivery systems. For instance, Fmoc-Thr(tBu)-OH has been studied for its ability to form gel-like structures that encapsulate anticancer agents .
  • Peptide Therapeutics : The synthesis of glycine-rich peptides using this compound has been explored for their potential use in therapeutic applications, including modulation of biological pathways involved in disease .

Material Science

The self-assembly properties of Fmoc-threonine derivatives have led to innovative applications in material science.

Morphological Studies:

  • Self-Assembly Mechanisms : Studies demonstrate that Fmoc-Thr(tBu)-OH can undergo morphological transitions under varying conditions (e.g., concentration and temperature), leading to the formation of nanostructures such as spheres and rods. This property is crucial for designing materials with specific functionalities .
Concentration (mM)Morphology Observed
3Sphere
8Rod-like

Structural Biology

In structural biology, this compound is integral for synthesizing peptide thioesters that are essential for native chemical ligation (NCL), a method used to create larger protein constructs.

Applications:

  • Protein Engineering : By utilizing Fmoc-based SPPS to incorporate threonine residues into peptide sequences, researchers can create complex proteins that mimic natural biological processes .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of Fmoc-Thr(tBu)-Gly-OH and analogous compounds:

Compound Molecular Formula Molecular Weight (Da) Key Features Solubility & Handling References
This compound C₂₆H₃₀N₂O₇ 482.5 Dipeptide; tBu protects Thr side chain; Gly enhances flexibility. Soluble in DMF, DCM; requires ultrasonication for dissolution in polar solvents.
Fmoc-Thr(tBu)-OH C₂₂H₂₅NO₆ 411.4 Single Thr residue; tBu protection. Similar solubility; lower steric hindrance than dipeptide.
Fmoc-D-Thr(tBu)-OH C₂₃H₂₇NO₅ 397.5 D-stereoisomer of Thr; impacts peptide conformation. Comparable solubility; critical for chiral-specific applications.
Fmoc-N-Me-Thr(tBu)-OH C₂₄H₂₉NO₅ 411.5 N-methylation reduces backbone hydrogen bonding; enhances proteolytic resistance. Requires heating (37°C) and ultrasonication for solubility.
Fmoc-Allo-Thr(tBu)-OH C₂₃H₂₇NO₅ 397.5 Allo-Thr configuration (different stereochemistry at β-carbon). Limited solubility data; storage under inert atmosphere recommended.
Fmoc-Tyr(tBu)-OH C₂₈H₂₉NO₆ 499.5 Tyrosine analog; aromatic side chain with tBu protection. Hydrophobic; requires gradient HPLC for purification (220 nm detection).

Trade-offs in Protection Strategies

  • The tBu group on Thr ensures side-chain stability but may reduce resin-loading efficiency .
  • N-methylation (e.g., Fmoc-N-Me-Thr(tBu)-OH) compromises coupling yields but improves bioavailability .

Solubility Challenges

  • Dipeptides like this compound require polar aprotic solvents (DMF, DCM) and ultrasonication for dissolution .
  • Fmoc-D-Thr(tBu)-OH and Fmoc-Allo-Thr(tBu)-OH may need tailored solvent systems due to stereochemical differences .

Preparation Methods

Industrial Preparation Method (Patent CN109232321A)

This method emphasizes process efficiency, yield improvement, and suitability for industrial scale production. The synthetic route consists of four main steps:

Step Description Conditions and Reagents
1 Formation of Thr OMe HCl solution by reaction of threonine with methanol and thionyl chloride Mass ratio (methanol:thionyl chloride:Thr) = (18-25):(4-8):5; Temperature 40-45 °C; Reaction time 18-30 h
2 Conversion of Thr OMe HCl to Thr(tBu) OMe via tert-butylation using isobutene and sulfuric acid Concentration of Thr OMe HCl solution to 1/5-1/3 volume; Cooling to 0-5 °C; Methylene chloride added; Isobutene and sulfuric acid passed through; Acidic environment maintained; Reaction time 24-48 h
3 Saponification of Thr(tBu) OMe to Thr(tBu) with sodium hydroxide, followed by Fmoc protection Sodium hydroxide solution (30-40 wt%), mass ratio lye:Thr = 1-2:1; Temperature 0-10 °C; Time 4-6 h; Fmoc-OSu added (mass ratio Fmoc-OSu:Thr = 2.5-3:1); Reaction temperature 10-15 °C; Reaction time 12-24 h
4 Purification of crude Fmoc-Thr(tBu)-OH by crystallization Dissolution in ethyl acetate; Washing with sodium chloride solution; Layer separation; Heating concentration; Addition of Fmoc-Thr(tBu)-OH crystal seed (mass ratio seed:product = 1:50-80); Crystallization

This method reduces the number of reaction steps and improves yield and purity by controlling reaction parameters and employing crystallization seeding to enhance crystal size distribution and moisture resistance of the final product.

Multi-Step Academic Synthesis (Based on PMC Article)

An alternative synthetic route involves a more complex series of transformations starting from a diol intermediate with protection and oxidation steps:

Step Description Yield (%) Notes
1 Conversion of diol to cyclic sulfite intermediate using thionyl chloride and triethylamine 80 Formation of cyclic sulfite intermediate
2 Oxidation of cyclic sulfite to cyclic sulfate with ruthenium chloride and sodium periodate 80 High yield oxidation
3 Ring opening of cyclic sulfate with sodium azide followed by hydrolysis to yield alcohol 98 Efficient ring opening and hydrolysis
4 Protection of hydroxyl group as tert-butyl ether using isobutylene and sulfuric acid catalyst 70 Conducted in sealed vessel to avoid racemization
5 Removal of benzoyl protecting group via mild diisobutylaluminum hydride reduction 93 Mild conditions prevent racemization
6 Palladium-catalyzed hydrogenation of azido group to amine 89 Conversion to free amine
7 Protection of amino group with 9-fluorenylmethyl chloroformate (FmocCl) 98 High yield Fmoc protection
8 Jones oxidation of alcohol to carboxylic acid (final step) 91 Final oxidation to yield Fmoc-Thr(tBu)-OH

The overall yield for this route is approximately 30%. This approach is more suitable for small-scale or research purposes due to its complexity and number of steps but provides a highly stereochemically pure product.

Summary Table of Key Preparation Parameters for Fmoc-Thr(tBu)-OH

Parameter Industrial Method (Patent) Academic Multi-Step Method
Starting Material Threonine Diol intermediate
Protection of Hydroxyl Group tert-Butylation via isobutene/sulfuric acid tert-Butyl ether formation with isobutylene/sulfuric acid
Amino Protection Fmoc-OSu FmocCl
Reaction Temperature 0–45 °C depending on step Mild conditions, variable
Reaction Time 4–48 h depending on step Multiple steps, hours to days
Purification Crystallization with ethyl acetate and seeding Chromatography and crystallization
Overall Yield Improved industrial yield (not explicitly stated, optimized) Approx. 30% overall
Scalability Suitable for industrial scale Suitable for laboratory scale

Research Findings and Notes

  • The industrial method optimizes the tert-butylation and Fmoc protection steps to reduce reaction time and improve yield, making it suitable for large-scale production.
  • Crystallization seeding improves crystal quality, particle size distribution, and moisture resistance, which are critical for storage and downstream peptide synthesis.
  • The academic route emphasizes stereochemical control and mild reaction conditions to prevent racemization, which is vital for biological activity in peptides.
  • The choice of saponification conditions (e.g., sodium hydroxide concentration, temperature) and reaction times significantly affects the purity and yield of the intermediate Thr(tBu).
  • Protection group strategies and sequence of steps are crucial to avoid side reactions and ensure the integrity of the sensitive threonine side chain.

Q & A

Q. What are the optimal storage conditions for Fmoc-Thr(tBu)-Gly-OH to ensure long-term stability in peptide synthesis workflows?

this compound should be stored in a tightly sealed container under dry, inert conditions at 2–8°C to prevent hydrolysis and degradation. Extended stability is achieved by avoiding moisture and oxygen exposure, as tert-butyl (tBu) protecting groups are susceptible to acidolysis . For solvent-dissolved aliquots, storage at -20°C (short-term) or -80°C (long-term) is recommended, with desiccants to mitigate humidity effects .

Q. How can researchers verify the purity and identity of this compound prior to use in solid-phase peptide synthesis (SPPS)?

Analytical methods such as reverse-phase HPLC coupled with mass spectrometry (HPLC-MS) are critical. Baseline separation should resolve impurities, while MS confirms molecular weight (e.g., [M+H]+ at m/z 483.5 for C26H30N2O7). Thin-layer chromatography (TLC) using ethyl acetate/hexane systems can also monitor reaction progress .

Q. What are the recommended handling protocols to minimize decomposition during weighing and coupling reactions?

Use anhydrous solvents (e.g., DMF, DCM) under nitrogen or argon atmospheres. Pre-activate the carboxyl group with coupling reagents like HBTU/HOBt or DIC/Oxyma to enhance coupling efficiency. Gloveboxes or controlled humidity environments (<30% RH) reduce side reactions such as tert-butyl deprotection .

Advanced Research Questions

Q. How can researchers address low coupling efficiency of this compound in sterically hindered peptide sequences?

Steric hindrance from the tert-butyl group may necessitate extended coupling times (2–4 hours) or double couplings. Microwave-assisted SPPS at 50°C improves diffusion rates. Alternatively, backbone amide protection (e.g., Hmb or pseudoproline motifs) reduces aggregation .

Q. What analytical strategies resolve contradictions in reported melting points (e.g., 131–134°C vs. 190–200°C) for this compound?

Discrepancies arise from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) and X-ray crystallography can identify crystalline phases. Pre-drying samples under vacuum (24 hours, 40°C) standardizes measurements .

Q. How does the hygroscopic nature of this compound impact automated peptide synthesis workflows, and what mitigations are effective?

Hygroscopicity increases variability in resin loading and coupling yields. Implement real-time moisture sensors in synthesizers. Pre-dissolve the amino acid in DMF with molecular sieves (3Å) for 24 hours before use. Lyophilization of batches reduces water content .

Q. What are the challenges in scaling up this compound for large-scale peptide production, and how can they be addressed?

Bulk handling risks include exothermic reactions during activation and solvent incompatibility. Use jacketed reactors with temperature control (<0°C) during activation. Replace DMF with greener solvents (e.g., 2-MeTHF) to improve safety profiles. Continuous flow systems enhance reproducibility .

Methodological Considerations

Q. What protocols ensure efficient Fmoc removal without tert-butyl cleavage during SPPS?

Use 20% piperidine in DMF (2 × 5 minutes) for Fmoc deprotection. Avoid prolonged exposure to bases (e.g., DBU), which may hydrolyze tBu groups. Monitor by UV absorbance (301 nm) for completeness .

Q. How can researchers troubleshoot unexpected byproducts in this compound-mediated peptide chains?

Common byproducts include diketopiperazine (DKP) formation or aspartimide rearrangement. Incorporate orthogonal protecting groups (e.g., Trt for side chains) and optimize coupling pH (4.5–5.5). LC-MS/MS with collision-induced dissociation (CID) pinpoints modification sites .

Data Contradictions and Validation

  • Synthesis Yield Variability : reports near-quantitative yields for Fmoc-Thr(tBu)-OH esterification, while other studies note <70% efficiency. This discrepancy may stem from differences in activation reagents (e.g., DIC vs. HATU) or solvent purity .
  • Ecotoxicity Data Gaps : No evidence provides ecotoxicological profiles for this compound. Researchers should conduct in silico QSAR modeling (e.g., EPI Suite) to estimate persistence and bioaccumulation potential .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.